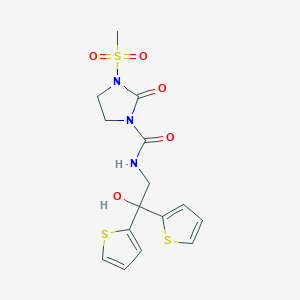

![molecular formula C9H12BrN3O B2397898 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1340505-46-5](/img/structure/B2397898.png)

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is a chemical compound that is used as a building block in the synthesis of various bioactive compounds . It has been used as a ligand for central nicotinic acetylcholine receptor and in a novel synthetic approach to anti-HIV active integrase inhibitors .

Synthesis Analysis

The synthesis of “5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” involves the use of Sodium Methoxide and 5-Bromo-2-chloropyrimidine . Pyrrolidine, a five-membered nitrogen heterocycle, is often used in the synthesis of compounds for the treatment of human diseases .Molecular Structure Analysis

The molecular structure of “5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is characterized by a pyrrolidine ring attached to a pyrimidine ring via a methoxy group . The empirical formula is C9H11BrN2 and the molecular weight is 227.10 .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” include a solid form, a refractive index of 1.555, a boiling point of 80 °C/12 mmHg, and a density of 1.453 g/mL at 25 °C .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Targeting Protein Kinases: 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine serves as a valuable scaffold in medicinal chemistry. Researchers have explored its potential as a kinase inhibitor. By modifying the pyrimidine ring and the pyrrolidine moiety, scientists can design derivatives that selectively inhibit specific kinases involved in disease pathways. For instance, it could be used to develop novel anticancer agents by targeting kinases implicated in tumor growth and metastasis .

Pharmacology

Receptor Ligands: 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine derivatives may act as ligands for specific receptors. By fine-tuning the substituents, researchers can design ligands that selectively bind to G protein-coupled receptors (GPCRs), ion channels, or other membrane proteins. These ligands serve as valuable tools for studying receptor function and drug development.

Safety and Hazards

“5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also harmful by inhalation and in contact with skin . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Mechanism of Action

Target of Action

Pyrrolidine, a structural component of this compound, is known to be a versatile scaffold in drug discovery, often used to obtain compounds for the treatment of various human diseases .

Mode of Action

Compounds containing a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine-based compounds have been reported to influence various biological activities, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is a common strategy to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

properties

IUPAC Name |

5-bromo-2-(pyrrolidin-2-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-4-12-9(13-5-7)14-6-8-2-1-3-11-8/h4-5,8,11H,1-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSWJXNUJUHKLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)

![5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2397824.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)

![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)

![1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2397832.png)

![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)

![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)